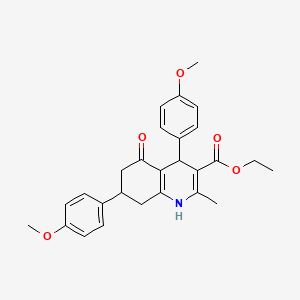![molecular formula C16H18N2O2 B5017342 N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide, commonly known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. DMAB has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMAB has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, DMAB has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, DMAB has been shown to protect against oxidative stress and improve cognitive function. In animal models of Alzheimer's disease, DMAB has been shown to reduce amyloid-beta accumulation and improve memory function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAB for lab experiments is its versatility, as it can be easily modified to incorporate different functional groups and properties. Additionally, DMAB is relatively stable and easy to handle, making it a convenient compound for use in various assays and experiments. However, one limitation of DMAB is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types at high concentrations.
Orientations Futures
There are several potential future directions for research on DMAB, including:
1. Further investigation of its mechanism of action and target proteins/enzymes to better understand its biological effects.
2. Development of new derivatives of DMAB with improved properties and specificity for different applications.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
4. Investigation of its potential as a biomarker for oxidative stress and other cellular processes.
5. Development of new imaging techniques using DMAB as a fluorescent probe for biological imaging.
In conclusion, DMAB is a versatile and promising compound with potential applications in various fields of scientific research. Further investigation of its properties and biological effects could lead to the development of new materials, drugs, and imaging techniques with significant implications for human health and disease.
Méthodes De Synthèse
DMAB can be synthesized through a multi-step process starting with the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal, followed by reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 2-methoxybenzoyl chloride to produce DMAB.
Applications De Recherche Scientifique
DMAB has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, DMAB has been used as a building block for the synthesis of novel organic materials with unique properties. In drug discovery, DMAB has been investigated as a potential lead compound for the development of new drugs targeting cancer, Alzheimer's disease, and other neurological disorders. In biological imaging, DMAB has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)20-3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWFTWAOODKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)
![7-methyl-3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5017276.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)


![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)